Isoxazole vs. Pyrazole Core: Divergent Hydrogen-Bonding Capacity and Predicted Target Selectivity
The isoxazole ring in the target compound provides one fewer hydrogen-bond donor (HBD) than the pyrazole ring in its closest direct analog, 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1286695-57-5). Specifically, the isoxazole core contributes 0 HBDs versus 1 HBD for the pyrazole NH, yielding a total HBD count of 1 versus 2 for the analog [1]. In endothelin receptor antagonist SAR, reducing HBD count on the heterocycle has been correlated with improved ETB selectivity, as documented for N-(isoxazolyl)thiophenesulfonamide series where isoxazole-containing compounds showed up to 290-fold ETB selectivity (IC50 = 17 nM at ETB) [2]. The pyrazole analog, by contrast, is structurally aligned with ETA-preferring scaffolds, and its additional HBD is expected to shift selectivity toward ETA.
| Evidence Dimension | Hydrogen-bond donor count (HBD) and predicted endothelin receptor selectivity |
|---|---|
| Target Compound Data | HBD = 1 (isoxazole oxygen as acceptor only; no NH) |
| Comparator Or Baseline | 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide: HBD = 2 (pyrazole NH + sulfonamide NH) |
| Quantified Difference | ΔHBD = -1; predicted shift from ETA-preferring (pyrazole) toward ETB-selective (isoxazole) based on published SAR for analogous pairs showing IC50(ETB) = 17 nM with 290-fold selectivity |
| Conditions | HBD count derived from structural inspection; selectivity prediction inferred from Wu et al. (1997) SAR for N-(isoxazolyl)thiophenesulfonamide series |
Why This Matters
A single HBD difference governs the selectivity window between ETA and ETB receptors, making the isoxazole scaffold the rational choice for studies targeting ETB-mediated pathology rather than the ETA-dominated profile of pyrazole analogs.
- [1] ZINC Database. ZINC6135070 – 3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide. https://zinc.docking.org/substances/ZINC000006135070/ View Source
- [2] Wu, C., Chan, M. F., Stavros, F., Raju, B., Okun, I., Mong, S., ... & Balaji, V. N. (1997). Discovery of thiophenesulfonamides as endothelin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 7(3), 317-322. View Source
